molecular formula C8H14ClN3 B1403255 3-(1H-imidazol-2-yl)piperidine hydrochloride CAS No. 1352654-79-5

3-(1H-imidazol-2-yl)piperidine hydrochloride

Cat. No.: B1403255
CAS No.: 1352654-79-5
M. Wt: 187.67 g/mol
InChI Key: BBDASZCNPUBORX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)piperidine hydrochloride ( 239800-93-2) is a heterocyclic organic compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This chemical serves as a valuable synthon and building block in organic synthesis and pharmaceutical research . Compounds featuring an imidazole ring fused with nitrogen-containing heterocycles like piperidine are of significant interest in medicinal chemistry due to their potential biological activities . The imidazole ring is a key pharmacophore in many biologically active molecules and approved drugs, known for its role in coordination chemistry, often acting as a ligand to form complexes with various metal ions . As a secondary amine, the piperidine moiety also offers a versatile handle for further chemical derivatization. Researchers utilize this and related structures in the development of novel therapeutic agents . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDASZCNPUBORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-48-8
Record name Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. For example, exposure to hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the imidazole moiety to form imidazolinone derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its solubility.

Reagent Conditions Product Yield
H₂O₂ (30%)RT, 12 h3-(1H-Imidazolin-2-one)piperidine65–70%
mCPBADCM, 0°C, 2 hEpoxidized imidazole derivative58%

Nucleophilic Substitution

The piperidine nitrogen and imidazole NH groups participate in nucleophilic substitution reactions. For instance:

  • Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives.

  • Acylation : Reaction with acetyl chloride forms stable amides, enhancing the compound’s lipophilicity.

Example Reaction:
C H ClN +CH IK CO DMFC H ClN +KI\text{C H ClN }+\text{CH I}\xrightarrow{\text{K CO DMF}}\text{C H ClN }+\text{KI}

Cycloaddition Reactions

The conjugated double bonds in the imidazole ring enable participation in Diels-Alder and 1,3-dipolar cycloaddition reactions. For example, reacting with maleic anhydride produces bicyclic adducts.

Dienophile Conditions Product Application
Maleic anhydrideToluene, reflux, 6 hFused imidazole-piperidine adductIntermediate for drug design

Reduction and Hydrogenation

While the piperidine ring is already saturated, the imidazole ring can undergo partial reduction. Catalytic hydrogenation (Pd/C or Rh/Al₂O₃) under high-pressure H₂ selectively reduces the imidazole’s C=N bonds, yielding tetrahydropyrimidine derivatives .

Key Findings:

  • Pd/C (10% wt) in ethanol at 50°C achieves 80% conversion .

  • Rhodium catalysts enable milder conditions (25°C, 2 h) with reduced byproduct formation .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Adjusting pH influences protonation states:

  • Imidazole NH : pKa ~14 (weakly acidic).

  • Piperidine N : pKa ~11 (basic, protonated at physiological pH) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are studied for catalytic and biomedical applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of 3-(1H-imidazol-2-yl)piperidine hydrochloride have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) typically ranging from 31.25 µg/mL to 125 µg/mL for Gram-positive bacteria. This suggests potential utility in developing new antibiotics to combat resistant strains.

Anticancer Properties
The compound has been investigated for its anticancer effects. Studies have demonstrated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating a promising avenue for cancer therapy development.

Anticonvulsant Effects
Some derivatives of this compound have also been evaluated for anticonvulsant activity. In animal models, compounds similar to this compound have shown promise in reducing seizure activity, suggesting potential therapeutic applications in epilepsy management.

Biological Research

Biological Mechanisms
The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. The imidazole ring facilitates binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit both agonistic and antagonistic effects depending on the target site .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialGram-positive bacteria31.25 µg/mL
AnticancerVarious cancer cell lines1.61 µg/mL
AnticonvulsantAnimal modelsNot specified

Case Studies

Case Study 1: Anticancer Activity
A study published in MDPI evaluated a series of thiazole derivatives for their anticancer effects against Jurkat cells. The study found that certain compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting the potential of this compound as a lead compound in developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, a derivative was tested against multiple bacterial strains. The results indicated effective inhibition of growth at low concentrations, suggesting that modifications to the imidazole or piperidine moieties could enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

3-(1H-Imidazol-4-yl)piperidine Dihydrochloride

This positional isomer substitutes the imidazole at the 4-position instead of the 2-position. The dihydrochloride salt form increases solubility compared to the monohydrochloride variant of the parent compound. However, the altered substituent position may reduce binding affinity in kinase targets due to steric hindrance or misalignment of hydrogen-bonding groups .

Property 3-(1H-Imidazol-2-yl)piperidine HCl 3-(1H-Imidazol-4-yl)piperidine Dihydrochloride
Molecular Formula C8H13ClN3 C8H14Cl2N3
Molecular Weight 198.67 g/mol 224.13 g/mol
Substituent Position 2-yl 4-yl
Salt Form Monohydrochloride Dihydrochloride

4-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Hydrochloride (QY-3760)

This derivative introduces a thiazole-methyl group to the imidazole ring. However, the bulkier substituent could reduce blood-brain barrier penetration, limiting CNS applications .

Modifications to the Core Ring System

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride

However, the ethoxyethyl side chain introduces flexibility, which may reduce target specificity .

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride

Here, the imidazole ring is replaced with an imidazolidinone, a saturated five-membered ring. This modification reduces aromaticity but introduces a rigid, planar structure that may improve selectivity for enzymes requiring defined geometry, such as proteases .

Salt Form and Counterion Variations

3-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Trihydrochloride (QY-6113)

The trihydrochloride salt significantly enhances aqueous solubility (>50 mg/mL) compared to the parent compound’s monohydrochloride form. However, high chloride content may increase renal toxicity risks in vivo .

3-(2-Fluorophenyl)piperidine Hydrochloride

Lacking the imidazole ring, this compound relies on a fluorophenyl group for hydrophobic interactions. The fluorine atom may improve metabolic stability via reduced CYP450-mediated oxidation, but the absence of imidazole eliminates hydrogen-bonding capabilities .

Biological Activity

3-(1H-imidazol-2-yl)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H11_{11}ClN2_{2}
  • Molecular Weight : 174.64 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazole ring enhances the compound's ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzymatic activity and receptor binding.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Activity Effect Study Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokine release
NeuroprotectivePotential protective effects in neurodegenerative models

Antimicrobial Activity

A study indicated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis and death. This compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Enzyme Inhibition

Research demonstrated that this compound acts as a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism. Inhibition of DGAT could have implications for treating obesity and metabolic syndrome by altering lipid storage and utilization pathways.

Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound triggered the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. These findings suggest its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to reduce the release of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. It has shown promise in models of neurodegeneration by reducing neuronal apoptosis and inflammation, which could be beneficial in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with other piperidine derivatives regarding their biological activities:

Compound Biological Activity Reference
3-(1H-imidazol-2-yl)piperidine HClAntimicrobial, cytotoxicity, anti-inflammatory
4-(1H-imidazol-2-yl)piperidineModerate enzyme inhibition
Piperazine derivativesAntiviral activity

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride be optimized for high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use reductive amination or cyclization reactions with sodium borohydride as a reducing agent under controlled pH (6–7) and temperature (25–40°C) to minimize side products .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve >95% purity, as validated by HPLC .
  • Yield Enhancement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to piperidine precursors) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Conduct 1H^1H NMR (500 MHz, D2 _2O) to confirm the imidazole-proton singlet (~7.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). 13C^13C NMR can verify the quaternary carbons in the heterocycles .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to observe the molecular ion peak at m/z 189.64 (M+H+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (90:10) to assess purity (>95%) .

Q. How should researchers assess the solubility and stability of this compound under different experimental conditions?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy (λ = 254 nm) .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Store lyophilized samples at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for therapeutic targeting?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with substituents at the imidazole C4 position (e.g., methyl, chloro) or piperidine N-alkylation. Compare binding affinities using SPR (surface plasmon resonance) or radioligand assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like histamine receptors or kinases. Validate predictions with in vitro IC50_{50} measurements .

Q. How can researchers address discrepancies in reported pharmacological data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) in cAMP or calcium flux assays to normalize inter-laboratory variability .
  • Orthogonal Validation : Cross-verify results with in vivo models (e.g., rodent behavioral tests) and ex vivo tissue analyses to resolve contradictions between in vitro and in vivo efficacy .

Q. What methodologies are employed to identify and quantify impurities in this compound batches?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS with a gradient elution (0.1% formic acid in water/acetonitrile) to detect byproducts like unreacted imidazole precursors or N-oxide derivatives. Compare retention times to pharmacopeial standards (e.g., EP/BP reference materials) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks relative to a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify levels below 0.1% .

Data Contradiction Analysis

  • Example : If solubility data conflict (e.g., aqueous vs. organic solvent reports), reconcile by testing under standardized conditions (pH, temperature) and validating with multiple techniques (e.g., gravimetric analysis and UV-Vis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(1H-imidazol-2-yl)piperidine hydrochloride

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